Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The compound “methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a derivative of 2-aminothiazole . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The disruption of peptidoglycan synthesis affects the integrity of the bacterial cell wall, leading to cell lysis and death . This is the primary biochemical pathway affected by the action of this compound. The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The effectiveness of the compound against various bacterial strains suggests that it may have suitable adme properties for antimicrobial activity .
Result of Action
The compound exhibits significant antibacterial potential. It has shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 2-amino-4-methylthiazole to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(2-bromo-4-fluorophenoxy)acetamido]acetate
- Methyl 2-[2-(4-chlorophenoxy)acetamido]propanoate
Uniqueness
Methyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of a thiazole ring and a fluorophenoxyacetamido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRBBWCAIOKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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